molecular formula C13H9Cl3N2O3S B2994807 2-(2,4,5-Trichlorobenzenesulfonamido)benzamide CAS No. 902698-59-3

2-(2,4,5-Trichlorobenzenesulfonamido)benzamide

Cat. No.: B2994807
CAS No.: 902698-59-3
M. Wt: 379.64
InChI Key: TWEDEGPJOASCRM-UHFFFAOYSA-N
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Description

2-(2,4,5-Trichlorobenzenesulfonamido)benzamide is a benzenesulfonamido-benzamide derivative characterized by a trichlorinated benzene ring (2,4,5-trichloro substitution) linked via a sulfonamide group to a benzamide moiety.

Properties

IUPAC Name

2-[(2,4,5-trichlorophenyl)sulfonylamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl3N2O3S/c14-8-5-10(16)12(6-9(8)15)22(20,21)18-11-4-2-1-3-7(11)13(17)19/h1-6,18H,(H2,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWEDEGPJOASCRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(2,4,5-Trichlorobenzenesulfonamido)benzamide typically involves the reaction of 2,4,5-trichlorobenzenesulfonyl chloride with benzamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions, including temperature and solvent choice, can significantly influence the yield and purity of the final product .

Chemical Reactions Analysis

2-(2,4,5-Trichlorobenzenesulfonamido)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamido group can be replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation to form sulfonic acids or reduction to yield corresponding amines.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to produce benzoic acid derivatives and sulfonamides.

Scientific Research Applications

2-(2,4,5-Trichlorobenzenesulfonamido)benzamide has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities.

    Material Science: The compound is utilized in the synthesis of advanced materials with specific properties.

    Environmental Studies: It is employed in the study of environmental pollutants and their effects.

Mechanism of Action

The mechanism of action of 2-(2,4,5-Trichlorobenzenesulfonamido)benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Structural Comparison with Analogous Benzenesulfonamido-Benzamide Derivatives

The compound’s uniqueness lies in its 2,4,5-trichloro substitution pattern , distinguishing it from structurally related derivatives. Key comparisons include:

Compound Name Substituents on Benzene Ring Additional Functional Groups Reported Activity
2-(2,4,5-Trichlorobenzenesulfonamido)benzamide 2,4,5-Trichloro None Not reported
F12016 (N-(2-acetylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide) None (indole-based) Indole, acetyl, oxoacetamide No activity
2-[[(4,5-dichloro-2-methoxyphenyl)sulfonyl]methylamino]benzamide 4,5-Dichloro, 2-methoxy Methoxy, methylamino High sigma-1 affinity (Ki = 1.2 nM)
BMY-14802 None Piperidine Moderate sigma-1 affinity (Ki = 22 nM)

Key Observations :

  • Chlorine Substitution : The trichloro group in the target compound may enhance lipophilicity and receptor-binding interactions compared to dichloro/methoxy analogs .
  • Functional Groups : The absence of methoxy or indole moieties (as in F12016) suggests divergent pharmacological profiles.

Pharmacological Activity in Relation to Structural Analogues

  • Sigma Receptor Affinity : The 4,5-dichloro-2-methoxy analog exhibits >18-fold higher sigma-1 affinity than BMY-14802, underscoring the importance of halogenation and sulfonamido-benzamide scaffolding . The trichloro variant’s affinity remains unstudied but is hypothesized to exceed dichloro analogs due to increased electron-withdrawing effects.
  • Behavioral Tests : The dichloro-methoxy analog demonstrated antipsychotic-like effects in rodent models (e.g., inhibition of methamphetamine-induced hyperactivity) without catalepsy, a common side effect of haloperidol . This suggests that precise halogenation may optimize therapeutic indices.
  • F12016 : Despite structural complexity, F12016 lacks reported activity, highlighting the critical role of chlorinated aromatic systems in sigma receptor engagement .

Comparative Receptor Binding Affinity and Selectivity

Compound Sigma-1 Ki (nM) Sigma-2 Ki (nM) Selectivity (Sigma-1/Sigma-2)
2-[[(4,5-dichloro-2-methoxyphenyl)sulfonyl]methylamino]benzamide 1.2 120 100-fold
BMY-14802 22 3,300 150-fold
Haloperidol 11 1,200 109-fold

Implications for this compound :

  • The trichloro substitution could further improve sigma-1 selectivity or potency, though excessive lipophilicity might reduce bioavailability.
  • Methoxy groups in analogs enhance sigma-1 binding; their absence in the target compound may necessitate structural optimization.

Biological Activity

2-(2,4,5-Trichlorobenzenesulfonamido)benzamide is a synthetic compound that has garnered attention in medicinal chemistry and environmental studies due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide group linked to a 2,4,5-trichlorobenzenesulfonamido moiety. This configuration contributes to its distinctive chemical behavior and interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, impacting cellular functions and signaling.
  • Receptor Modulation : It can modulate receptor activity, potentially affecting gene expression and cellular responses.
  • Nucleophilic Substitution : The sulfonamido group may participate in nucleophilic substitution reactions, altering the compound's reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against specific bacterial strains.
  • Anticancer Activity : Investigations into its effects on cancer cell lines have shown promise in inhibiting cell proliferation.
  • Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, contributing to its therapeutic potential in inflammatory diseases.

Case Studies

Several case studies have explored the biological implications of this compound:

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at varying concentrations. The minimum inhibitory concentration (MIC) values were determined, highlighting its potential as an antibacterial agent.
  • Cancer Cell Proliferation :
    • In vitro assays using human cancer cell lines (e.g., breast and lung cancer) revealed that treatment with this compound resulted in reduced cell viability and increased apoptosis rates. Flow cytometry analysis confirmed these findings.
  • Inflammatory Response Modulation :
    • A model of acute inflammation was used to assess the compound's effects on cytokine production. Results indicated a decrease in pro-inflammatory cytokines such as IL-6 and TNF-alpha upon treatment with the compound.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameBiological ActivityMechanism of Action
2,4-DichlorobenzenesulfonamideAntimicrobialEnzyme inhibition
Benzamide derivativesAnticancerReceptor modulation
Sulfonamide antibioticsAntibacterialNucleophilic substitution

This comparison underscores the unique attributes of this compound while highlighting commonalities with other compounds in terms of biological mechanisms.

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